1-amino-3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one
Overview
Description
1-amino-3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with oxazole precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-amino-3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-amino-3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of bioactive compounds and studying their interactions with biological systems.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-amino-3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene and oxazole derivatives that share structural features with 1-amino-3a,9b-dimethyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazol-2(1H)-one.
Uniqueness
What sets this compound apart is its unique combination of naphthalene and oxazole structures, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-amino-3a,9b-dimethyl-4,5-dihydrobenzo[e][1,3]benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-12-8-7-9-5-3-4-6-10(9)13(12,2)15(14)11(16)17-12/h3-6H,7-8,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSYORXOHKODIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=CC=CC=C3C1(N(C(=O)O2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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